sodium;(3-methylphenyl)methanesulfonate
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Overview
Description
Sodium (3-methylphenyl)methanesulfonate is an organic compound with the molecular formula C8H11NaO3S. It is a sodium salt of methanesulfonic acid, where the sulfonate group is attached to a 3-methylphenyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium (3-methylphenyl)methanesulfonate can be synthesized through the sulfonation of 3-methylphenylmethanol with methanesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, and the product is isolated by crystallization or extraction .
Industrial Production Methods
In industrial settings, the production of sodium (3-methylphenyl)methanesulfonate involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization and filtration to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium (3-methylphenyl)methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative of the original compound .
Scientific Research Applications
Sodium (3-methylphenyl)methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other derivatives.
Biology: The compound is used in biochemical assays and as a reagent in the modification of biomolecules.
Mechanism of Action
The mechanism of action of sodium (3-methylphenyl)methanesulfonate involves the interaction of the sulfonate group with various molecular targets. The sulfonate group can act as an electrophile, reacting with nucleophiles in the target molecules. This interaction can lead to the modification of the target molecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic Acid: A simpler compound with similar sulfonate functionality but without the 3-methylphenyl group.
Ethyl Methanesulfonate: Another sulfonate ester with different alkyl groups attached to the sulfonate moiety.
Uniqueness
Sodium (3-methylphenyl)methanesulfonate is unique due to the presence of the 3-methylphenyl group, which imparts specific chemical properties and reactivity. This makes it suitable for applications where other sulfonate compounds may not be effective .
Properties
IUPAC Name |
sodium;(3-methylphenyl)methanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S.Na/c1-7-3-2-4-8(5-7)6-12(9,10)11;/h2-5H,6H2,1H3,(H,9,10,11);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAMPWVXFRSBIP-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NaO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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